2-(Cycloheptylmethyl)-1H-imidazole
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Overview
Description
2-(Cycloheptylmethyl)-1H-imidazole is an organic compound that belongs to the class of imidazoles. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. The cycloheptylmethyl group attached to the imidazole ring adds a unique structural feature, making this compound of interest in various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cycloheptylmethyl)-1H-imidazole typically involves the reaction of cycloheptylmethyl halides with imidazole under basic conditions. One common method is to react cycloheptylmethyl bromide with imidazole in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(Cycloheptylmethyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the imidazole ring can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cycloheptylmethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: Oxidized imidazole derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted imidazole derivatives with various functional groups.
Scientific Research Applications
2-(Cycloheptylmethyl)-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Cycloheptylmethyl)-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis and enzyme inhibition. Additionally, the compound can interact with biological macromolecules, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-(Cyclohexylmethyl)-1H-imidazole: Similar structure but with a cyclohexyl group instead of a cycloheptyl group.
2-(Cyclopentylmethyl)-1H-imidazole: Contains a cyclopentyl group, making it smaller in size compared to the cycloheptyl derivative.
Uniqueness
2-(Cycloheptylmethyl)-1H-imidazole is unique due to the presence of the cycloheptylmethyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with other molecules, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H18N2 |
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Molecular Weight |
178.27 g/mol |
IUPAC Name |
2-(cycloheptylmethyl)-1H-imidazole |
InChI |
InChI=1S/C11H18N2/c1-2-4-6-10(5-3-1)9-11-12-7-8-13-11/h7-8,10H,1-6,9H2,(H,12,13) |
InChI Key |
GQXKHEFPZBILON-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)CC2=NC=CN2 |
Origin of Product |
United States |
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